2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide
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Overview
Description
Trifluoromethylpyridines (TFMP) and their derivatives are key structural ingredients in the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend largely on the identity of the desired target compound .
Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
Fluorescence Properties
- Photophysical Evaluation : A study by Hagimori et al. (2019) on 2-pyridone tautomeric analogs, including methoxypyridine compounds, revealed that substituent modification with phenylsulfonyl significantly affects fluorescence properties. These compounds showed high fluorescence quantum yields in various solvents and the solid state, highlighting their potential in fluorescence applications (Hagimori et al., 2019).
Crystal Structure Analysis
- Molecular Conformation Studies : Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated compound similar to the one . Their research involved X-ray analysis and molecular orbital methods, which could be relevant for understanding the structural aspects of 2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide (Banerjee et al., 2002).
Chemical Synthesis and Ligand Potency
- Novel Amide Ligands in Catalysis : Research by Ma et al. (2017) on amide derivatives, including pyridine-carboxamide compounds, demonstrated their effectiveness as ligands in metal-catalyzed coupling. Such compounds, including variants of the this compound, could be potent in similar catalytic processes (Ma et al., 2017).
Metabolic Pathways and Drug Development
- Metabolic Fate and Disposition Studies : Yue et al. (2011) investigated the metabolism of a compound structurally similar to the one , providing insights into its metabolic pathways, absorption, and distribution. This information is crucial for the development of pharmaceuticals based on such compounds (Yue et al., 2011).
Electrochemical Applications
- Electroreduction Studies : Nonaka et al. (1981) researched the electroreduction of substituents on pyridine rings, including compounds like this compound. Their findings on the reduction mechanisms and synthetic applications could be beneficial in electrochemical contexts (Nonaka et al., 1981).
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, contributing to their broad range of applications .
Mode of Action
Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Given the wide use of trifluoromethylpyridines in the agrochemical and pharmaceutical industries , it can be inferred that this compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can lead to a variety of molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O4S/c1-24-11-3-2-9(25(22,23)14(16,17)18)7-10(11)20-13(21)8-4-5-19-12(15)6-8/h2-7H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIDNGOWUUCZOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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